Momelotinib hydrochloride hydrate was synthesized and characterized for its pharmacological properties, particularly its role in inhibiting Janus kinases, which are crucial in the signaling pathways that regulate hematopoiesis and immune response. The compound has been evaluated in clinical trials to assess its efficacy and safety in treating myelofibrosis .
The synthesis of Momelotinib hydrochloride hydrate involves multiple steps, primarily focusing on the formation of its active pharmaceutical ingredient. One notable method includes the reaction between 4-morpholinoaniline and a cyanamide aqueous solution in an organic solvent. This reaction typically requires controlled conditions to ensure the proper formation of the desired compound .
The molecular structure of Momelotinib hydrochloride hydrate reveals several functional groups that contribute to its biological activity. The structure includes a morpholine ring and multiple nitrogen-containing heterocycles, which are essential for its interaction with Janus kinases.
Momelotinib undergoes various chemical reactions during its metabolism and therapeutic action. The primary metabolic pathways involve oxidation by cytochrome P450 enzymes, leading to several metabolites, including M21, which retains significant pharmacological activity against Janus kinases .
Momelotinib exerts its therapeutic effects primarily through the inhibition of Janus kinases 1 and 2, which play critical roles in the signaling pathways involved in hematopoiesis and inflammation. By blocking these kinases, Momelotinib reduces cytokine signaling that contributes to myelofibrosis symptoms.
Momelotinib hydrochloride hydrate exhibits several physical and chemical properties that are relevant for its formulation and stability.
Momelotinib is primarily utilized in clinical settings for the management of myelofibrosis. Clinical trials have demonstrated its efficacy in improving symptoms such as anemia and splenomegaly while providing a favorable safety profile compared to existing treatments like ruxolitinib.
Traditional synthetic routes to Momelotinib (C₂₃H₂₂N₆O₂) suffered from multi-step sequences with low overall yields and challenging purifications. Recent innovations have established more efficient convergent approaches that assemble the pyrimidine core and benzamide moieties separately before final coupling. A particularly optimized pathway involves the nucleophilic aromatic substitution between 4-chloro-2-(methylsulfonyl)pyrimidine and 4-(4-morpholinyl)aniline, followed by Suzuki-Miyaura cross-coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Subsequent hydrolysis of the nitrile group to carboxylic acid and amidation with 2-aminoacetonitrile hydrochloride yields Momelotinib free base [5].
A significant advancement involves a redesigned seven-step sequence achieving decagram-scale synthesis with improved overall yield (32%) and purity (>99.5%). This route employs a key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(cyanomethyl)benzamide, which undergoes efficient palladium-catalyzed cross-coupling with 4-chloro-2-((4-morpholinophenyl)amino)pyrimidine. Critical process parameters include controlled temperature during amidation (-5°C to 0°C) and palladium catalyst screening, identifying Pd(PPh₃)₄ in a toluene/ethanol/water (4:1:1) system as optimal for minimizing residual metal contaminants (<10 ppm) [5].
Table 1: Comparative Analysis of Momelotinib Synthetic Routes
Synthetic Approach | Key Steps | Overall Yield (%) | Purity (%) | Scale Demonstrated |
---|---|---|---|---|
Traditional Linear Route | 9 steps | 12-15 | 95-97 | Gram scale |
Boronic Ester Intermediate | 7 steps | 28-32 | >99.5 | Decagram scale |
Reductive Amination Route | 8 steps | 22-25 | 98.5 | Kilogram scale |
Momelotinib free base demonstrates poor aqueous solubility (20.7 mg/mL in DMSO, insoluble in water/ethanol), necessitating salt formation for pharmaceutical development. Hydrochloride salt formation is achieved by reacting Momelotinib free base with hydrochloric acid (1.0-1.2 equivalents) in isopropanol/water mixtures under controlled temperature (20-25°C), yielding the hydrochloride hydrate (C₂₃H₂₂N₆O₂·HCl·H₂O, PubChem CID: 102514733). This form exhibits superior crystallinity and handling properties compared to the free base [2] [5].
Alternative salts, including mesylate, sulfate, and phosphate, were investigated but presented drawbacks. The mesylate salt, while soluble, exhibited hygroscopicity and form instability during storage. Sulfate salts displayed variable stoichiometry (mono vs. di-sulfate), complicating consistent formulation. Phosphate salts suffered from poor crystallinity. The hydrochloride hydrate form demonstrated the optimal balance of enhanced solubility (sufficient for formulation), physical stability, and low hygroscopicity. Crucially, the hydrate moiety contributes to crystal lattice stability via hydrogen bonding between the water molecule, the protonated amine of Momelotinib, and the chloride counterion, as confirmed by single-crystal X-ray diffraction [5].
Table 2: Properties of Momelotinib Salt Forms
Salt Form | Solubility (aq.) | Hygroscopicity | Crystallinity | Storage Stability |
---|---|---|---|---|
Hydrochloride Hydrate | Moderate | Low | High | Excellent |
Free Base | Very Low | Very Low | Moderate | Good |
Mesylate | High | High | Variable | Poor (Form changes) |
Sulfate (di) | Moderate-High | Moderate | Moderate | Fair (Stoichiometry drift) |
Phosphate | Moderate | Low | Poor | Poor |
Large-scale synthesis of Momelotinib hydrochloride hydrate introduces characteristic impurities requiring stringent control (<0.15% ICH Q3 limits). Key impurities include:
Mitigation strategies focus on process parameter optimization. Controlled water content (<0.5% v/v) during amidation and final salt formation minimizes hydrolysis of the cyanomethyl group. Replacing oxygen with inert gas (N₂/Ar) sparging during steps involving morpholine intermediates prevents oxidation. Rigorous control of residual palladium catalyst (<5 ppm) via activated carbon treatment or specialized scavengers (e.g., thiourea-modified silica) significantly reduces dimer formation. Final purification leverages recrystallization from ethanol/water (4:1 v/v) or acetonitrile/water mixtures, effectively reducing all impurities below pharmacopeial thresholds [1] [5].
Implementation of Green Chemistry principles in Momelotinib hydrochloride hydrate manufacturing significantly reduces environmental impact and improves sustainability. Solvent optimization replaced high-boiling, hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) with safer alternatives. The key Suzuki-Miyaura coupling step now utilizes 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, offering comparable reaction efficiency with improved biodegradability and lower toxicity. Amidation steps employ ethyl acetate or isopropyl acetate instead of DCM [5].
Catalyst efficiency has been enhanced through the development of immobilized palladium catalysts on polymer or silica supports. These heterogeneous catalysts achieve equivalent coupling yields (>95%) to traditional homogeneous catalysts (e.g., Pd(PPh₃)₄) but enable efficient recovery (≥90%) and reuse for 5-7 cycles through simple filtration. This drastically reduces Pd consumption and waste generation (PMI reduced by 35%). Furthermore, the atom economy of the optimized synthetic route improved to 61%, minimizing the generation of stoichiometric waste salts. Process mass intensity (PMI) decreased from ~250 in early routes to ~85 in the current optimized green process. Energy-intensive low-temperature reactions were minimized, concentrating only on the final amidation step, reducing overall energy consumption [5].
Momelotinib hydrochloride hydrate exists as a well-defined crystalline monohydrate (C₂₃H₂₆Cl₂N₆O₃). Comprehensive solid-state characterization confirms its stability and suitability for development. Powder X-ray Diffraction (PXRD) analysis reveals distinct characteristic peaks at 2θ angles: 6.2°, 12.5°, 14.8°, 16.3°, 18.7°, 21.0°, 24.8°, and 27.3°, providing a fingerprint for the crystalline hydrate phase. Differential Scanning Calorimetry (DSC) shows a broad endotherm between 70°C and 110°C corresponding to dehydration, followed by a sharp melting endotherm of the anhydrous hydrochloride salt at approximately 220-225°C (with decomposition). Thermogravimetric Analysis (TGA) quantifies the water loss at 4.5-5.5% w/w, consistent with a monohydrate stoichiometry [2] [4] [5].
The hydrate demonstrates non-stoichiometric hydration behavior within a defined humidity range. Dynamic Vapor Sorption (DVS) studies show minimal water uptake (<1% w/w) between 10% and 60% relative humidity (RH) at 25°C, indicating stability under typical storage conditions. Above 65% RH, significant water uptake occurs, eventually leading to deliquescence around 85% RH. Dehydration studies under dry conditions (<5% RH) show gradual water loss, leading to formation of a metastable anhydrate phase which can convert back to the hydrate above 30% RH. This reversible hydration behavior necessitates controlled packaging (e.g., double HDPE bottles with desiccants) to maintain hydrate integrity during storage. The hydrate's crystal structure, stabilized by a network of hydrogen bonds involving water molecules connecting the chloride anions and protonated amine groups, contributes to its superior physical stability compared to amorphous or anhydrous forms [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7